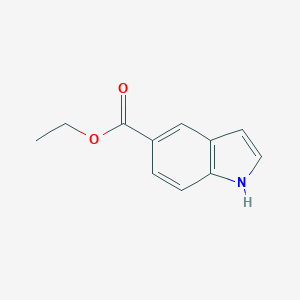

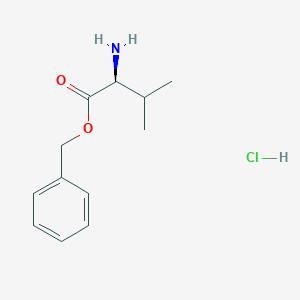

H-Thr(tBu)-OtBu

Übersicht

Beschreibung

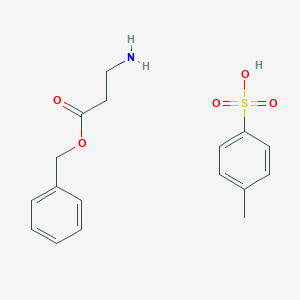

O-tert-Butylthreonine tert-Butyl Ester, can be used in the synthesis of various chemical compounds having therapeutic activity, such as N-[[[(1S)-1-[3-(2-Pyrazinyl)-1,2,4-oxadiazol-5-yl]-3-butyn-1-yl]amino]carbonyl]-L-threonine, used as immune modeulators.

Wissenschaftliche Forschungsanwendungen

Peptidsynthese

Diese Verbindung wird bei der Synthese von Peptiden verwendet, insbesondere zum Schutz von Threonin während der Peptidkettenassemblierung. Die tert-Butylgruppen schützen die Amino- und Carboxylgruppen, die nach Beendigung der Synthese entfernt werden können, um die gewünschte Peptidstruktur zu erhalten .

Enantioselektive Kristallisation

Das Derivat dieser Verbindung, N-Acryl-O-tert-butyl-methylester-L-Threonin, kann polymerisiert werden, um chirale Polymer-Nanopartikel zu bilden. Diese Nanopartikel haben potentielle Anwendungen in der enantioselektiven Kristallisation, die für die Herstellung von optisch aktiven Verbindungen entscheidend ist .

Glycopeptidsynthese

Geschützte Threoninderivate wie H-Thr(tBu)-OtBu sind für die Synthese von Glycopeptiden unerlässlich. Glycopeptide haben verschiedene Anwendungen, unter anderem als Antibiotika und in der Krebsbehandlung .

Antivirale Forschung

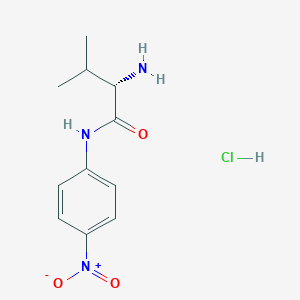

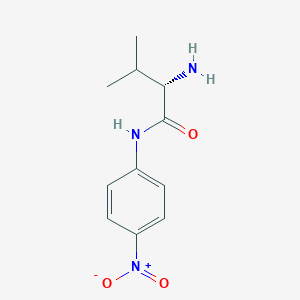

Es wurde gezeigt, dass das Vorhandensein von O-tert-Butyl-Threonin an der P3-Stelle von Peptidyl-Aldehyd-Inhibitoren der Schlüssel ist, um eine hohe zelluläre und antivirale Potenz gegen M Pro zu erreichen, eine wichtige Protease in einigen Viren .

Wirkmechanismus

Target of Action

This compound is commonly used in peptide synthesis , suggesting that its targets could be specific amino acid sequences in proteins.

Mode of Action

The mode of action of O-tert-Butyl-L-threonine tert-Butyl Ester involves its incorporation into peptide chains during the process of peptide synthesis . It interacts with its targets by forming peptide bonds with other amino acids, leading to the creation of specific peptide sequences . The resulting changes depend on the specific peptide sequence being synthesized.

Biochemical Pathways

The biochemical pathways affected by O-tert-Butyl-L-threonine tert-Butyl Ester are those involved in protein synthesis and function. By contributing to the formation of specific peptide sequences, this compound can influence the structure and function of proteins, thereby affecting various biochemical pathways . The downstream effects would depend on the specific proteins and pathways involved.

Pharmacokinetics

As a compound used in peptide synthesis, its bioavailability would likely depend on the specific conditions of the synthesis process, such as the solvents used and the presence of other reactants .

Result of Action

The molecular and cellular effects of O-tert-Butyl-L-threonine tert-Butyl Ester’s action would be the formation of specific peptide sequences. These peptides could then fold into functional proteins, influencing various cellular processes depending on the specific proteins formed .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of O-tert-Butyl-L-threonine tert-Butyl Ester. For example, the efficiency of peptide synthesis can be affected by the temperature and pH of the reaction environment . Additionally, the stability of this compound could be influenced by factors such as exposure to light or heat .

Eigenschaften

IUPAC Name |

tert-butyl (2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO3/c1-8(15-11(2,3)4)9(13)10(14)16-12(5,6)7/h8-9H,13H2,1-7H3/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPDIUNOGUIAFLV-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC(C)(C)C)N)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OC(C)(C)C)N)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427041 | |

| Record name | tert-Butyl O-tert-butyl-L-threoninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5854-78-4 | |

| Record name | O-(1,1-Dimethylethyl)-L-threonine 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5854-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl O-tert-butyl-L-threoninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is O-tert-Butyl-L-threonine tert-butyl ester used in insulin production?

A: O-tert-Butyl-L-threonine tert-butyl ester serves as a crucial reagent in the transpeptidation reaction during insulin synthesis. [] This reaction transforms the insulin precursor, produced by Pichia pastoris, into the final active human insulin molecule.

Q2: Is there a way to recover and reuse O-tert-Butyl-L-threonine tert-butyl ester during insulin production?

A: Yes, recovering and reusing H-Thr(tBu)-OtBu is possible and desirable due to its cost. Research has shown that it can be recovered from the transpeptidation reaction mixture and successfully reused, contributing to a more cost-effective insulin production process. []

Q3: How does the use of O-tert-Butyl-L-threonine tert-butyl ester contribute to making insulin production more affordable?

A: While this compound itself is a costly reagent, its recovery and reuse significantly reduce overall expenses. [] This, along with other process optimizations like streamlining purification steps, contributes to a more affordable insulin production process.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.